ABT-724 - 70006-24-5

ABT-724

Catalog Number: EVT-253312
CAS Number: 70006-24-5
Molecular Formula: C17H19N5
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ABT-724 is a synthetic compound classified as a selective dopamine D4 receptor agonist. [] This compound plays a vital role in scientific research, particularly in investigating the role of dopamine D4 receptors in various physiological and behavioral processes. [, , , , , , , , , ]

Apomorphine

  • Compound Description: Apomorphine is a non-selective dopamine receptor agonist. It activates dopamine receptors, including D1, D2, D3, D4, and D5 receptors. It is used clinically to treat Parkinson's disease and erectile dysfunction. []
  • Relevance: Apomorphine's erectogenic effect served as an early indication that dopamine receptors, particularly the D4 receptor later targeted by ABT-724, play a role in penile function. Unlike ABT-724, which selectively targets the D4 receptor, apomorphine's non-selective action limits its use due to potential side effects. []

Haloperidol

  • Compound Description: Haloperidol is a typical antipsychotic drug that acts primarily as a dopamine D2 receptor antagonist. It is used to treat psychotic disorders such as schizophrenia. []
  • Relevance: In the context of the studies reviewed, haloperidol's ability to block ABT-724-induced penile erection further supports the role of dopamine receptors, specifically the D4 receptor, in erectile function. This finding reinforces the idea that the erectogenic effect of ABT-724 is mediated through its action on dopamine receptors. []

Clozapine

  • Compound Description: Clozapine is an atypical antipsychotic drug that acts as an antagonist at multiple dopamine receptors, including D4. It exhibits high affinity for D4 receptors and is known to influence locomotor activity. []
  • Relevance: Similar to haloperidol, clozapine's ability to block ABT-724-induced penile erection provides further evidence for the involvement of dopamine receptors, particularly the D4 receptor, in penile erection. [, ] Additionally, clozapine's effects on larval zebrafish swimming behavior, which were prevented by ABT-724, suggest a potential interaction between these two compounds at D4 receptors. []

Domperidone

  • Compound Description: Domperidone is a peripheral dopamine D2 receptor antagonist used to treat nausea and vomiting. It has limited access to the central nervous system. []
  • Relevance: Domperidone's inability to block ABT-724-induced penile erection suggests that the pro-erectile effect of ABT-724 is mediated by dopamine receptors located within the central nervous system, rather than peripherally. This finding highlights the importance of central dopamine D4 receptor activation in mediating ABT-724's effects. []

Sildenafil

  • Compound Description: Sildenafil is a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. It enhances nitric oxide signaling, leading to increased blood flow to the penis. []
  • Relevance: The observed potentiation of ABT-724's pro-erectile effect by sildenafil suggests that combining a D4 agonist with a PDE5 inhibitor could be a promising therapeutic approach for treating erectile dysfunction. This synergistic interaction highlights the potential benefits of targeting multiple pathways involved in penile erection. []

Quinelorane

  • Compound Description: Quinelorane is a dopamine D2/D3 receptor agonist. It has been investigated for its potential use in treating Parkinson's disease. []

(+)7-OH-DPAT

  • Compound Description: (+)7-OH-DPAT is a dopamine D3 receptor agonist. It is commonly used in research to investigate the role of D3 receptors in various physiological and behavioral processes. []
  • Relevance: Similar to quinelorane, (+)7-OH-DPAT's ability to induce penile erection and yawning in rats, with bell-shaped dose-response curves, contributes to the understanding of dopamine receptor involvement in these responses. The differing receptor selectivity profiles of (+)7-OH-DPAT (D3-preferring) and ABT-724 (D4-selective) highlight the potential distinct roles of these receptor subtypes in mediating these effects. []

PD 128,907

  • Compound Description: PD 128,907 is a selective dopamine D3 receptor agonist. [, ]
  • Relevance: Similar to quinelorane and (+)7-OH-DPAT, PD 128,907's ability to induce penile erection and yawning with bell-shaped dose-response curves, reinforces the involvement of dopamine receptors in these responses. The fact that both PD 128,907 (D3-selective) and ABT-724 (D4-selective) exhibit these effects suggests potential overlapping roles for D3 and D4 receptors in mediating these physiological processes. [, ]

PD-168,077

  • Compound Description: PD-168,077 is a selective dopamine D4 receptor agonist. []
  • Relevance: Despite being a D4 agonist like ABT-724, PD-168,077 failed to induce penile erection or yawning in rats. This suggests potential differences in the pharmacodynamic properties or downstream signaling pathways activated by these two D4 agonists, highlighting the complexity of dopamine receptor signaling in these physiological responses. []

RO-10-5824

  • Compound Description: RO-10-5824 is a selective dopamine D4 receptor agonist. []
  • Relevance: Similar to PD-168,077, RO-10-5824's failure to induce penile erection or yawning in rats, despite being a D4 agonist like ABT-724, suggests potential differences in their pharmacological profiles or downstream signaling pathways. This further underscores the complexity of D4 receptor pharmacology and its role in mediating these physiological responses. []

CP226-269

  • Compound Description: CP226-269 is a selective dopamine D4 receptor agonist. []
  • Relevance: In line with the findings for PD-168,077 and RO-10-5824, CP226-269's inability to elicit penile erection or yawning in rats suggests that not all D4 agonists share the same pharmacological profile as ABT-724 in terms of these specific physiological responses. This highlights the diversity in downstream signaling pathways and physiological effects that can be elicited by different D4 agonists. []

S33084

  • Compound Description: S33084 is a selective dopamine D3 receptor antagonist. []
  • Relevance: S33084's inability to modify apomorphine-induced penile erection and yawning suggests that dopamine D3 receptors may not play a significant role in mediating these responses. This finding further supports the idea that the pro-erectile and yawning effects of apomorphine are primarily mediated through other dopamine receptor subtypes, such as D2 receptors. []

SB-277011

  • Compound Description: SB-277011 is a selective dopamine D3 receptor antagonist. []
  • Relevance: Consistent with the findings for S33084, SB-277011's inability to alter apomorphine-induced penile erection and yawning suggests that D3 receptor blockade does not significantly impact these responses. This further strengthens the evidence pointing towards other dopamine receptor subtypes, particularly D2 receptors, as the primary mediators of these effects. []

L-745,870

  • Compound Description: L-745,870 is a selective dopamine D4 receptor antagonist. [, ]
  • Relevance: Similar to S33084 and SB-277011, L-745,870's inability to modify apomorphine-induced penile erection and yawning suggests that dopamine D4 receptor blockade does not significantly influence these responses. This supports the notion that D4 receptors may not play a primary role in mediating these effects. []

RBI-257

  • Compound Description: RBI-257 is a selective dopamine D4 receptor antagonist. []
  • Relevance: Like L-745,870, RBI-257's lack of effect on apomorphine-induced penile erection and yawning suggests that blocking D4 receptors does not significantly impact these physiological responses. This supports the idea that D4 receptors are not essential for these apomorphine-mediated effects. []

L-741,626

  • Compound Description: L-741,626 is a preferential dopamine D2 receptor antagonist. It exhibits a higher affinity for D2 receptors compared to other dopamine receptor subtypes. [, ]
  • Relevance: L-741,626's ability to prevent apomorphine-induced penile erection and yawning, in contrast to the D3 and D4 antagonists tested, strongly suggests that dopamine D2 receptors play a crucial role in mediating these responses. This finding provides further evidence for the importance of D2 receptors in these physiological processes. []

Methylphenidate

  • Compound Description: Methylphenidate is a dopamine and norepinephrine reuptake inhibitor commonly used to treat attention-deficit/hyperactivity disorder (ADHD). [, , ]
  • Relevance: Methylphenidate serves as a positive control in studies evaluating ABT-724's efficacy in rat models of ADHD. The similar behavioral improvements observed with both ABT-724 and methylphenidate suggest that targeting D4 receptors could be a potential therapeutic strategy for managing ADHD symptoms, although the mechanisms of action might differ. [, , ]

Pramipexole

  • Compound Description: Pramipexole is a dopamine D2/D3 receptor agonist, with a higher affinity for D3 receptors. It is clinically used to treat Parkinson's disease and restless legs syndrome. [, , ]
  • Relevance: Pramipexole is included in studies exploring the self-administration potential of dopamine agonists in rhesus monkeys. The observation that pramipexole, but not ABT-724, maintained self-administration suggests potential differences in their reinforcing properties despite both acting on dopamine receptors. This highlights the complexities of dopamine receptor signaling in reward pathways. [, , ]

Quinpirole

  • Compound Description: Quinpirole is a dopamine D2/D3 receptor agonist, displaying a preference for D2 receptors. It is primarily used in research to investigate the role of dopamine receptors in various behavioral and physiological processes. [, ]
  • Relevance: Similar to pramipexole, quinpirole is included in self-administration studies with rhesus monkeys. Its ability to maintain self-administration, in contrast to ABT-724, further emphasizes the distinct profiles of these compounds regarding their reinforcing effects, despite both targeting dopamine receptors. [, ]

Sumanirole

  • Compound Description: Sumanirole is a selective dopamine D2 receptor agonist. [, , ]
  • Relevance: Sumanirole is included in studies investigating the antidepressant-like effects of dopamine agonists and their self-administration potential. While sumanirole exhibited antidepressant-like effects, it was not self-administered. This contrasts with ABT-724, which showed some self-administration potential but did not display consistent antidepressant-like effects in the same study. These findings highlight the complexities of dopamine receptor subtype selectivity in mediating distinct behavioral and pharmacological effects. [, , ]

SKF 81297

  • Compound Description: SKF 81297 is a selective dopamine D1 receptor agonist. [, ]
  • Relevance: SKF 81297 is included in studies investigating the effects of dopamine receptor agonists on impulsive choice and antidepressant-like effects. Unlike ABT-724, which is a D4 agonist, SKF 81297 did not significantly affect impulsive choice but showed antidepressant-like activity. These distinct profiles demonstrate the specific roles of different dopamine receptor subtypes in mediating these behavioral effects. [, ]

SCH 23390

  • Compound Description: SCH 23390 is a selective dopamine D1 receptor antagonist. [, ]
  • Relevance: SCH 23390 is investigated alongside ABT-724 in a study evaluating the effects of dopamine receptor ligands on impulsive choice. Notably, both SCH 23390 and ABT-724 increased impulsive choice, suggesting a potential interaction or convergence of D1 and D4 receptor signaling pathways in modulating this behavior. []

PG01037

  • Compound Description: PG01037 is a selective dopamine D3 receptor antagonist. [, ]
  • Relevance: PG01037 is included in studies examining the role of dopamine receptor subtypes in impulsive choice and antidepressant-like effects. While PG01037 did not affect impulsive choice, it attenuated the antidepressant effects of D2/D3 agonists, suggesting a potential role for D3 receptors in mediating these effects, distinct from the D4 receptor targeted by ABT-724. [, ]

GBR 12909

  • Compound Description: GBR 12909 is a selective dopamine transporter inhibitor. It increases extracellular dopamine levels by preventing its reuptake into presynaptic neurons. []
  • Relevance: GBR 12909 is included in a study investigating the effects of dopaminergic compounds on impulsive choice. Unlike ABT-724, which acts directly on the D4 receptor, GBR 12909 did not selectively affect impulsive choice. This difference highlights the distinct mechanisms of action of these compounds and suggests that selectively targeting D4 receptors may be a more precise approach for modulating impulsive behavior. []

ABT-670

  • Compound Description: ABT-670 is a potent and selective dopamine D4 receptor agonist. It was developed as a second-generation compound based on the structural framework of ABT-724. []
  • Relevance: ABT-670 shares the D4 agonist profile with ABT-724, but it exhibits superior oral bioavailability, making it a more suitable candidate for clinical development. This structural modification highlights the importance of optimizing pharmacokinetic properties while maintaining the desired pharmacological activity. []
Source and Classification

ABT-724 was developed by Abbott Laboratories and is classified as a dopamine D4 receptor agonist. It is notable for its selectivity, showing minimal activity on other dopamine receptor subtypes such as D1, D2, D3, and D5. The compound's ability to selectively activate the D4 receptor makes it a candidate for research into conditions that require modulation of dopaminergic signaling, particularly in the central nervous system.

Synthesis Analysis

The synthesis of ABT-724 involves several key steps that focus on constructing the piperidine core structure characteristic of many dopamine receptor agonists. The synthesis process typically includes:

  1. Starting Materials: The synthesis begins with readily available aryl halides and piperidine derivatives.
  2. Reactions: Key reactions include nucleophilic substitution and coupling reactions to form the desired aryl-piperidine structure.
  3. Purification: After synthesis, purification is often achieved through techniques like high-performance liquid chromatography (HPLC) to ensure the removal of by-products and unreacted materials.

For example, one synthetic route involves heating the reaction mixture at elevated temperatures (around 55 °C) for a specified duration until the desired product is formed and confirmed via HPLC analysis .

Molecular Structure Analysis

The molecular structure of ABT-724 can be described as follows:

  • Chemical Formula: C18H22Cl3N2
  • Molecular Weight: Approximately 371.74 g/mol
  • Structure: The compound features a piperidine ring substituted with various aryl groups. Its specific stereochemistry contributes to its selectivity and efficacy at the dopamine D4 receptor.

The three-dimensional conformation of ABT-724 allows it to fit into the binding pocket of the D4 receptor effectively, facilitating its agonistic action.

Chemical Reactions Analysis

ABT-724 participates in several chemical reactions relevant to its biological activity:

  1. Binding Interactions: The compound binds selectively to the dopamine D4 receptor, inducing conformational changes that activate intracellular signaling pathways.
  2. Agonistic Activity: Upon binding, ABT-724 stimulates G protein-coupled receptor pathways, leading to increased intracellular calcium levels and subsequent physiological effects.
  3. Metabolism: ABT-724 undergoes metabolic transformations that may involve glucuronidation and other phase II metabolic processes, which are critical for its pharmacokinetics .
Mechanism of Action

The mechanism of action of ABT-724 primarily involves its role as an agonist at the dopamine D4 receptor:

  1. Receptor Activation: Upon administration, ABT-724 binds to the D4 receptor with high affinity (EC50 = 12.4 nM), leading to receptor activation.
  2. Signal Transduction: This activation triggers downstream signaling cascades involving G proteins, notably Gαq/11 proteins, resulting in increased intracellular calcium concentrations.
  3. Physiological Effects: The activation of D4 receptors has been linked to various physiological responses, including modulation of mood, cognition, and erectile function in animal models .
Physical and Chemical Properties Analysis

The physical and chemical properties of ABT-724 include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its trihydrochloride form, which enhances its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.

These properties are crucial for determining the appropriate formulation for therapeutic use.

Applications

ABT-724 has several potential applications in scientific research and medicine:

  1. Erectile Dysfunction Treatment: Due to its ability to facilitate penile erection through D4 receptor activation, ABT-724 may be explored as a treatment option for erectile dysfunction.
  2. Neuropharmacology Research: Its selective action on dopamine D4 receptors makes it a valuable tool for studying dopaminergic pathways in neurological disorders.
  3. Psychiatric Research: Given the role of dopamine in mood regulation, ABT-724 may have implications for treating psychiatric conditions influenced by dopaminergic activity.
Pharmacological Characterization of ABT-724 as a Dopamine D4 Receptor Agonist

Receptor Selectivity and Binding Affinity Profiling

ABT-724 (2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole) is a synthetic dopamine receptor agonist with exceptional selectivity for the dopamine D4 (DRD4) receptor subtype. Radioligand binding assays and functional studies demonstrate that ABT-724 binds to human DRD4 receptors with an EC₅₀ of 12.4 nM and exhibits 61% efficacy relative to dopamine, classifying it as a partial agonist [1] [2] [6]. Its binding affinity profile was rigorously assessed against a panel of over 70 neurotransmitter receptors, ion channels, and transporters. Crucially, ABT-724 shows negligible activity (EC₅₀ > 10 µM) at dopamine D1, D2, D3, and D5 receptors, as well as adrenergic (α₁, α₂), serotonergic (5-HT₁A, Ki = 2780 nM), and phosphodiesterase (PDE1, PDE5, PDE6) targets [2] [6] [10].

Table 1: Binding Affinity and Functional Activity of ABT-724

TargetEC₅₀/Ki (nM)Assay SystemActivity
Dopamine D4.412.4HEK293 (hD4.4/Gαqo5) - Ca²⁺ fluxPartial Agonist
Dopamine D2>10,000HEK293 - GTPγS bindingInactive
Dopamine D3>10,000CHO cell membranesInactive
5-HT₁A2780Radioligand displacementWeak binding
PDE5>10,000Enzymatic activity assayNo inhibition

Specificity for Dopamine D4 Receptor Subtypes (D4.4 Variant)

ABT-724 exhibits differential potency across DRD4 variants and species orthologs. In HEK293 cells expressing the human D4.4 variant (the most common human isoform), ABT-724 activates receptors with an EC₅₀ of 12.4 nM. Comparable activity is observed at rat DRD4 receptors (EC₅₀ = 14.3 nM), while ferret receptors show slightly reduced sensitivity (EC₅₀ = 23.2 nM) [2] [3]. The compound’s efficacy is linked to its interaction with the third intracellular loop of DRD4, a region critical for G-protein coupling. Structural analyses indicate that ABT-724 stabilizes an active conformation of DRD4.4, facilitating Gαi/o-mediated signaling and subsequent inhibition of adenylate cyclase [4] [10]. Notably, DRD4 variants with differing exon 3 VNTR lengths (e.g., 2R, 4R, 7R) exhibit altered dopamine sensitivity, though ABT-724’s efficacy remains consistent across major polymorphic variants [4] [7].

Comparative Agonist Efficacy Across Dopaminergic Receptor Families (D1–D5)

Functional profiling confirms ABT-724’s exclusive selectivity for DRD4 over other dopamine receptor families:

  • D1-like Receptors (D1, D5): No agonist activity detected at concentrations up to 10 µM in cAMP accumulation assays [1] [10].
  • D2 Receptor: No activation (EC₅₀ > 10 µM) in GTPγS binding or Ca²⁺ mobilization assays [1] [6].
  • D3 Receptor: Inactive in both cell-based (GTPγS binding) and behavioral models predictive of D3 agonism [1] [9].

Table 2: Selectivity Profile of ABT-724 Across Dopamine Receptor Subtypes

Receptor SubtypeFunctional ResponseMax Efficacy (% vs. Dopamine)Key Assay
D4.4 (Human)Partial Agonism61%Ca²⁺ flux (FLIPR)
D4 (Rat)Partial Agonism58%GTPγS binding
D2 ShortNone0%cAMP inhibition
D3None0%[³⁵S]GTPγS binding
D1None0%cAMP accumulation

This specificity is further evidenced by behavioral antagonism studies: The pro-erectile effects of ABT-724 in rats are blocked by the non-selective D2-like antagonist haloperidol and the D4-preferring antagonist clozapine, but not by the peripheral D2 antagonist domperidone [1] [9].

Absence of Activity at Serotonergic and Adrenergic Receptors

Comprehensive off-target screening reveals ABT-724’s clean ancillary profile:

  • Serotonergic Receptors: No significant binding (Ki > 2,500 nM) at 5-HT₁A, 5-HT₂A, 5-HT₂C, or 5-HT₃ receptors [2] [6].
  • Adrenergic Receptors: No agonist or antagonist activity at α₁A, α₁B, α₂A, α₂B, α₂C, or β-adrenergic receptors up to 10 µM [1] [10].
  • Other Targets: No inhibition of monoamine transporters (SERT, NET, DAT) or ion channels (Na⁺, K⁺, Ca²⁺) at pharmacologically relevant concentrations [2].

This distinguishes ABT-724 from earlier DRD4 agonists like PD-168,077 and CP-226,269, which exhibit α₁-adrenergic and 5-HT₁A affinity [9] [10]. The absence of adrenergic activity is particularly significant for avoiding cardiovascular side effects associated with non-selective dopaminergic agents.

Functional Selectivity and Signaling Pathways

ABT-724 demonstrates biased signaling at DRD4 receptors. While dopamine activates both Gαi-mediated cAMP inhibition and β-arrestin recruitment, ABT-724 preferentially engages Gαi/o-dependent pathways with minimal β-arrestin mobilization [4] [10]. In HEK293 cells co-transfected with human DRD4.4 and chimeric Gαqo5 proteins, ABT-724 induces intracellular Ca²⁺ flux (EC₅₀ = 12.4 nM), confirming its ability to activate Gαi-coupled effectors via redirected signaling [2] [6]. This functional selectivity may explain its supraspinal pro-erectile effects without emesis: Microinjection of ABT-724 into the paraventricular nucleus (PVN) of the hypothalamus—a region rich in DRD4 receptors—induces penile erection in rats, whereas intrathecal administration is ineffective [1] [9]. Mechanistically, PVN DRD4 activation stimulates oxytocinergic neurons via ERK1/2 phosphorylation, leading to nitric oxide (NO) release and subsequent cavernosal relaxation [9] [10].

Therapeutic Mechanistic Insights

ABT-724’s DRD4 selectivity enables unique physiological effects:

  • Synergy with PDE5 Inhibitors: Subcutaneous ABT-724 potentiates the pro-erectile effects of sildenafil in conscious rats by enhancing central dopaminergic tone, which complements peripheral PDE5 inhibition [1] [10].
  • Cognitive Enhancement: In spontaneously hypertensive rats (SHRs; an ADHD model), ABT-724 (0.16–0.64 mg/kg) reduces hyperactivity and improves spatial learning, correlating with DRD4’s role in prefrontal cortical function [8].
  • Addiction Modulation: DRD4 antagonism reduces relapse to psychostimulants, suggesting agonists like ABT-724 may modulate reward pathways, though its therapeutic applicability here remains unexplored [7].

Properties

CAS Number

70006-24-5

Product Name

ABT-724

IUPAC Name

2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H19N5/c1-2-6-15-14(5-1)19-16(20-15)13-21-9-11-22(12-10-21)17-7-3-4-8-18-17/h1-8H,9-13H2,(H,19,20)

InChI Key

FRPJGTNLZNXQEX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4

Solubility

41.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

ABT-724; ABT 724; ABT724; UNII-4WV2575JWT;;1H-Benzimidazole, 2-((4-(2-pyridinyl)-1-piperazinyl)methyl)-

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.